Kinase Selectivity Fingerprint: Benzothiazole–Thiophene Scaffold vs. N-(Thiophen-2-yl) Benzamide Derivatives
The benzothiazole–thiophene–benzamide core found in CAS 1172073-19-6 provides a distinct kinase selectivity profile compared to simple N-(thiophen-2-yl) benzamide derivatives lacking the fused heterocycle. In a direct comparative study, 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamide (a close structural analog sharing the benzothiazole–thiophene motif) exhibited moderate inhibitory activity against cyclin-dependent kinase 5 (cdk5)/p25 with an IC50 in the low micromolar range, whereas analogous compounds lacking the benzothiazole group were inactive [1]. The presence of the benzothiazole moiety introduces a unique binding mode to the kinase hinge region via a water-mediated interaction, as confirmed by X-ray crystallography [1]. For CAS 1172073-19-6, the additional 3,4-difluorobenzamide substituent is predicted to further modulate kinase selectivity, a hypothesis supported by patent data demonstrating that the benzothiazole–benzamide core is essential for LRRK2 inhibition [2]. However, specific IC50 values for CAS 1172073-19-6 against cdk5 or LRRK2 have not been publicly reported.
| Evidence Dimension | Kinase inhibitory activity (cdk5/p25 IC50) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 1172073-19-6; predicted low micromolar range based on structural analogy |
| Comparator Or Baseline | 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamide (cdk5/p25 IC50: low micromolar); N-(thiophen-2-yl) benzamide derivatives without benzothiazole: inactive |
| Quantified Difference | Benzothiazole-containing analogs show ≥10-fold improvement in cdk5 inhibition vs. non-benzothiazole comparators (qualitative estimate) |
| Conditions | cdk5/p25 kinase inhibition assay; X-ray crystallography for binding mode determination [1] |
Why This Matters
Procurement of the exact compound is necessary to preserve the benzothiazole–thiophene pharmacophore, which is essential for kinase hinge-region binding and target engagement; generic substitution with simpler N-(thiophen-2-yl) benzamides is expected to result in loss of activity.
- [1] Sandelin C, et al. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Eur J Med Chem. 2015. View Source
- [2] LRRK2 INHIBITING COMPOUNDS AND USE THEREOF FOR TREATING NEURODEGENERATIVE DISEASES. US Patent 20210323936A1, published October 21, 2021. View Source
